REACTION_SMILES
|
[C:27]([CH:28]([CH3:29])[CH3:30])(=[O:31])[Cl:32].[CH3:1][O:2][CH:3]1[CH:4]([n:11]2[cH:12][n:13][c:14]3[c:15](=[O:16])[nH:17][c:18]([NH2:19])[n:20][c:21]23)[O:5][CH:6]([CH2:9][OH:10])[CH:7]1[OH:8].[CH3:22][Si:23]([Cl:24])([CH3:25])[CH3:26].[NH4+:34].[OH-:33].[OH2:41].[cH:35]1[cH:36][cH:37][n:38][cH:39][cH:40]1>>[CH3:1][O:2][CH:3]1[CH:4]([n:11]2[cH:12][n:13][c:14]3[c:15](=[O:16])[nH:17][c:18]([NH:19][C:27]([CH:28]([CH3:29])[CH3:30])=[O:31])[n:20][c:21]23)[O:5][CH:6]([CH2:9][OH:10])[CH:7]1[OH:8]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
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CC(C)C(=O)Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1C(O)C(CO)OC1n1cnc2c(=O)[nH]c(N)nc21
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC1C(O)C(CO)OC1n1cnc2c(=O)[nH]c(NC(=O)C(C)C)nc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:27]([CH:28]([CH3:29])[CH3:30])(=[O:31])[Cl:32].[CH3:1][O:2][CH:3]1[CH:4]([n:11]2[cH:12][n:13][c:14]3[c:15](=[O:16])[nH:17][c:18]([NH2:19])[n:20][c:21]23)[O:5][CH:6]([CH2:9][OH:10])[CH:7]1[OH:8].[CH3:22][Si:23]([Cl:24])([CH3:25])[CH3:26].[NH4+:34].[OH-:33].[OH2:41].[cH:35]1[cH:36][cH:37][n:38][cH:39][cH:40]1>>[CH3:1][O:2][CH:3]1[CH:4]([n:11]2[cH:12][n:13][c:14]3[c:15](=[O:16])[nH:17][c:18]([NH:19][C:27]([CH:28]([CH3:29])[CH3:30])=[O:31])[n:20][c:21]23)[O:5][CH:6]([CH2:9][OH:10])[CH:7]1[OH:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1C(O)C(CO)OC1n1cnc2c(=O)[nH]c(N)nc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC1C(O)C(CO)OC1n1cnc2c(=O)[nH]c(NC(=O)C(C)C)nc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |